molecular formula C11H13ClN2 B1354266 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 20522-30-9

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1354266
CAS RN: 20522-30-9
M. Wt: 208.69 g/mol
InChI Key: VNAOGYKTNRGMRR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) from 2.1 - 5 equiv. and alcoholates of group I of the periodic table (t-BuONa, tBuOK) from 0.05 - 2 equiv. has also been used .


Molecular Structure Analysis

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives include the cyclization of Schiff-bases . With carbon disulfide, indole forms the corresponding isothiocyanate undergoing a Friedel ± Crafts cyclization to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-thione .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, including its hydrochloride salt, have been studied extensively for their synthesis methods. These compounds can be synthesized through various approaches, demonstrating the synthetic accessibility of their derivatives. They are of significant interest in medicinal chemistry due to their broad pharmacological activities (Ivashchenko et al., 2010).

Pharmacological Activity

  • Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit a wide range of pharmacological activities. They possess antihistamine, neuroleptic, antiarrhythmic, antioxidant, and other properties. Some of these substances are used in medications, with known examples including antihistamine preparations like diazoline and dimebone, and carbidine as a neuroleptic drug (Ivanov et al., 2001).

Novel Synthesis Methods

  • New routes for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been developed, focusing on avoiding toxic intermediates like arylhydrazines. These methods involve cyclization of specific imine compounds under various conditions, enhancing the safety and efficiency of the synthesis process (Kovacikova & Štefek, 2014).

Anti-Cancer Applications

  • Research has shown that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, particularly their novel derivatives, exhibit significant anti-tumor activity. These compounds have been evaluated against various cancer cell lines, showing moderate to excellent antiproliferative activity. Molecular docking studies and molecular dynamics simulations have been employed to understand their interaction with cancer cell receptors, indicating their potential as anti-cancer agents (Feng et al., 2018).

Neuroprotective Properties

  • Some derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been shown to have neuroprotective properties. They have been studied for their potential to interact with neuronal receptorsand influence various neurological pathways. The effects of these compounds on neuronal NMDA receptors, tubulin polymerization, and mitochondrial functions have been explored, providing insights into their potential as neuroprotectors (Sokolov et al., 2016).

Serotonin Antagonism

  • A series of tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and found to have high anti-serotonin activity. These compounds were developed by Fischer cyclisation of arylhydrazones of 1-substituted-4-piperidones, and their pharmacological tests in vitro demonstrated significant serotonin antagonistic properties (Cattanach et al., 1968).

Receptor Activity Studies

  • New derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and their activity profiles studied on a broad panel of therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Certain compounds were identified as highly active antagonists of various adrenergic and serotonin receptors, contributing to understanding structure-activity relationships in these compounds (Ivachtchenko et al., 2013).

Future Directions

The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAOGYKTNRGMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468756
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

CAS RN

20522-30-9
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Piperidone monohydrate hydrochloride (10 g, 65.1 mmol) and phenylhydrazine hydrochloride (9.4 g, 65.1 mmol) are suspended in ethanol (200 ml) and stirred at reflux overnight. The resulting solid is filtered off and washed with diethyl ether to afford pure sub-title compound (11.9 g) in 88% yield. tR (LC-2) 0.89; ESI-MS (positive ion): m/z 173.34 [M+H]+ (calcd 172.23 for C11H12N2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org
AV Ivachtchenko, OD Mitkin, SE Tkachenko… - European journal of …, 2010 - Elsevier
A series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (THPI) has been synthesized and their ability to interact with 5-HT 6 receptors evaluated in cell-based …
Number of citations: 20 www.sciencedirect.com
H Fretz, A Valdenaire, J Pothier, K Hilpert… - Journal of Medicinal …, 2013 - ACS Publications
Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid 28 (setipiprant/ACT-129968), a …
Number of citations: 50 pubs.acs.org
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2018 - Springer
A synthetic approach to the vinylation and allylation of tetrahydro-γ-carbolines with alkane dimethyl sulfonates in the presence of sodium hydride was developed. The effect of the …
Number of citations: 1 link.springer.com
A Bridoux, R Millet, J Pommery, N Pommery… - Bioorganic & medicinal …, 2010 - Elsevier
Research on dual inhibitors of both 5-LOX and COXs gained interest due to the overexpressions of these enzymes during the malignant state of the evolution of prostate cancer. In order …
Number of citations: 28 www.sciencedirect.com
H Fretz, A Valdenaire, J Pothier, K Hilpert, C Gnerre… - nowere.net
Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro-3, 4-dihydro-1H-pyrido [4, 3-b] indol-5 (2H)-yl) acetic acid 28 (setipiprant/ACT-129968), a …
Number of citations: 2 www.nowere.net
P Li, Q Zhang, AJ Robichaud, T Lee… - Journal of Medicinal …, 2014 - ACS Publications
We report the synthesis and structure–activity relationships of a class of tetracyclic butyrophenones that exhibit potent binding affinities to serotonin 5-HT 2A and dopamine D 2 receptors…
Number of citations: 87 pubs.acs.org
E Siddalingamurthy, KM Mahadevan… - Int J Pharm …, 2014 - researchgate.net
Objective: Synthesis of novel γ-carboline precursor 4 by using mild, inexpensive and eco friendly T3 Methods: The reaction was carried out by taking mixture of 1 equiv. of phenyl …
Number of citations: 7 www.researchgate.net
MA Nisar, MZ Saleem - How Synthetic Drugs Work, 2023 - Elsevier
In human medicine the nomenclature of pharmaceuticals is primarily concerned with the therapeutic applications of the substances in question. Because both sedatives and hypnotics …
Number of citations: 2 www.sciencedirect.com
L Szalárdy, P Klivényi, D Zádori, F Fulop… - Current medicinal …, 2012 - ingentaconnect.com
Neurodegenerative disorders, eg Parkinson’s, Huntington’s and Alzheimer’s diseases are distinct clinical and pathological entities sharing a number of leading features in their …
Number of citations: 62 www.ingentaconnect.com

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